Product packaging for Cyclohexyl(pyridin-2-yl)methanamine(Cat. No.:CAS No. 61890-26-4)

Cyclohexyl(pyridin-2-yl)methanamine

Cat. No.: B3275034
CAS No.: 61890-26-4
M. Wt: 190.28 g/mol
InChI Key: IYLTWMOORCQFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Methanamine Chemistry and Pyridine-Cyclohexyl Scaffolds

Methanamine, the simplest primary amine, and its derivatives are fundamental building blocks in organic synthesis. cymitquimica.com The introduction of larger, more complex substituents, such as the cyclohexyl and pyridin-2-yl groups, to the methanamine core significantly alters its physicochemical properties and potential applications. The pyridine (B92270) ring, a common motif in medicinal chemistry, is known to enhance the solubility and bioavailability of molecules. researchgate.netnih.gov The presence of a cyclohexyl group, a non-polar, saturated carbocycle, can influence the lipophilicity and conformational flexibility of the molecule. The combination of these two distinct scaffolds onto a methanamine linker creates a hybrid structure with potentially novel characteristics.

Significance of (Pyridin-2-yl)methanamine Derivatives in Chemical Sciences

Derivatives of (Pyridin-2-yl)methanamine have demonstrated considerable importance across various domains of the chemical sciences. They are recognized for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.gov Furthermore, their ability to act as ligands for metal ions has led to their use in the development of chemosensors and in catalysis. nih.govnih.gov The nitrogen atom of the pyridine ring and the amino group of the methanamine moiety can coordinate with metal centers, making these derivatives valuable in coordination chemistry.

Rationale for Dedicated Research on Cyclohexyl(pyridin-2-yl)methanamine

The specific combination of a cyclohexyl group with the (pyridin-2-yl)methanamine framework presents a compelling case for focused research. The bulky and lipophilic nature of the cyclohexyl group could modulate the biological activity of the parent (pyridin-2-yl)methanamine scaffold, potentially leading to enhanced efficacy or selectivity for specific biological targets. For instance, in drug design, the addition of a cyclohexyl ring can improve a compound's ability to cross cell membranes. Moreover, the unique stereochemistry that the cyclohexyl ring can introduce may lead to the development of chiral ligands for asymmetric catalysis. Research into related structures, such as 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, has already shown promise in identifying compounds with antitumor activity, suggesting that the cyclohexyl-pyridine combination is a fruitful area for investigation. researchgate.net

Current Research Landscape and Gaps Pertaining to this compound

While extensive research exists on pyridine derivatives and, to a lesser extent, on molecules containing cyclohexyl moieties, a significant gap exists in the scientific literature specifically concerning this compound. Although the compound is commercially available and its basic properties are documented, there is a notable absence of in-depth studies on its synthesis, characterization, and potential applications. The synthesis of related compounds, such as cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine), has been reported, providing a potential starting point for the development of synthetic routes to this compound. researchgate.net However, dedicated studies exploring its reactivity, coordination chemistry, and biological profile are currently lacking.

Aims and Scope of the Proposed Research on this compound

To address the existing knowledge gap, future research on this compound should aim to:

Develop and optimize a robust synthetic protocol for the efficient production of this compound. This could involve exploring various synthetic strategies, such as reductive amination of pyridine-2-carboxaldehyde with cyclohexylamine (B46788).

Thoroughly characterize the compound using a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to unequivocally determine its structure and stereochemistry.

Investigate its potential as a ligand in coordination chemistry by studying its complexation with various transition metals. This would involve synthesizing and characterizing the resulting metal complexes and evaluating their catalytic activity in a range of organic transformations.

Conduct a comprehensive screening of its biological activities , including but not limited to, its potential as an anticancer, antibacterial, and antifungal agent. This would involve in vitro assays against relevant cell lines and microbial strains.

Perform computational studies to model its interactions with biological targets and to rationalize its observed properties. This could aid in the design of more potent and selective derivatives.

The scope of this proposed research would be to establish a foundational understanding of the chemical and biological properties of this compound, thereby paving the way for its potential application in medicinal chemistry and catalysis.

Compound Data

Below are tables detailing the known properties of this compound and a list of all chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 68339-45-7
Molecular Formula C₁₂H₁₈N₂ cymitquimica.com
Molecular Weight 190.28 g/mol cymitquimica.com
Appearance Yellow transparent liquid
Density 1.01 g/cm³
Refractive Index 1.5270-1.5310
LogP 2.89480
Topological Polar Surface Area 24.9 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B3275034 Cyclohexyl(pyridin-2-yl)methanamine CAS No. 61890-26-4

Properties

IUPAC Name

cyclohexyl(pyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h4-5,8-10,12H,1-3,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLTWMOORCQFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclohexyl Pyridin 2 Yl Methanamine and Its Derivatives

Retrosynthetic Analysis of the Cyclohexyl(pyridin-2-yl)methanamine Backbone

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections that lead to readily available starting materials. The primary disconnection is typically made at the C-N bond of the amine, suggesting a convergent synthesis from two key fragments: a cyclohexyl-containing electrophile and a pyridin-2-ylmethanamine (B45004) nucleophile, or vice versa.

Another strategic disconnection can be made at the bond between the cyclohexyl ring and the methanamine carbon. This approach points towards a synthesis involving the addition of a cyclohexyl nucleophile (e.g., a Grignard reagent) to a pyridine-2-carboxaldehyde or a related electrophile, followed by the formation of the amine. Alternatively, a disconnection of the bond between the pyridine (B92270) ring and the methanamine carbon suggests the coupling of a cyclohexylmethanamine derivative with a suitable 2-substituted pyridine. Each of these retrosynthetic pathways informs the selection of specific synthetic protocols.

Direct Synthesis Routes to this compound

Several direct methods have been established for the synthesis of this compound, each with its own set of advantages and limitations.

Reductive Amination Protocols

Reductive amination is a widely employed and efficient method for the formation of C-N bonds and represents a primary route to this compound. organic-chemistry.org This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. mdpi.com

For the synthesis of this compound, this protocol involves the reaction of either cyclohexanecarboxaldehyde (B41370) with 2-aminomethylpyridine or, more commonly, 2-pyridinecarboxaldehyde (B72084) with cyclohexylamine (B46788). The latter is often preferred due to the commercial availability of the starting materials. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced by a variety of reducing agents.

Carbonyl CompoundAmineReducing AgentProduct
2-PyridinecarboxaldehydeCyclohexylamineSodium borohydride (B1222165) (NaBH4), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), Hydrogen (H2) with a metal catalyst (e.g., Pd/C, PtO2)This compound
Cyclohexyl(pyridin-2-yl)methanoneAmmoniaHydrogen (H2) with a metal catalyst (e.g., Pt nanowires) researchgate.netThis compound

The choice of reducing agent is crucial and depends on the specific substrates and desired reaction conditions. Mild reducing agents like sodium triacetoxyborohydride are often favored for their selectivity and tolerance of various functional groups. organic-chemistry.org Catalytic hydrogenation offers a greener alternative, though it may require higher pressures and temperatures. mdpi.com

Grignard Addition to 2-Cyanopyridine Followed by Imine Reduction

An alternative strategy involves the use of organometallic reagents, specifically the addition of a Grignard reagent to a nitrile. masterorganicchemistry.com In this approach, cyclohexylmagnesium bromide is added to 2-cyanopyridine. This nucleophilic addition to the nitrile carbon forms an intermediate iminylmagnesium halide.

Subsequent hydrolysis of this intermediate would yield a ketone, cyclohexyl(pyridin-2-yl)methanone. cookechem.com However, to obtain the desired amine, the intermediate imine is typically reduced in situ. This reduction can be achieved using a suitable reducing agent like sodium borohydride or lithium aluminum hydride (LiAlH4). This two-step, one-pot procedure provides a versatile route to the target compound.

Nucleophilic Substitution Strategies in (Pyridin-2-yl)methanamine Synthesis

Nucleophilic substitution reactions provide another viable pathway for the synthesis of the title compound. nih.gov This method typically involves the reaction of a (pyridin-2-yl)methyl halide, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine, with cyclohexylamine. The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, displacing the halide from the benzylic-like position of the pyridine ring.

This SN2-type reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. The efficiency of this method can be influenced by the nature of the leaving group and the reaction conditions, such as solvent and temperature.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The development of asymmetric methods to access enantiomerically pure forms of chiral amines is of significant interest. For this compound, which possesses a stereocenter at the methanamine carbon, asymmetric synthesis is crucial for investigating its stereospecific biological activities.

Chiral Auxiliary-Mediated Reactions

One of the classical and reliable methods for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

In the context of synthesizing enantiomerically pure this compound, a chiral auxiliary can be attached to either the cyclohexyl or the pyridinyl fragment. For instance, a chiral auxiliary, such as a derivative of (1R,2S)-(-)-ephedrine or an Evans oxazolidinone, could be used to direct the diastereoselective addition of a nucleophile. sigmaaldrich.com

A plausible, though not explicitly documented for this specific molecule, approach would involve the acylation of a chiral auxiliary with 2-pyridinecarboxylic acid. The resulting chiral amide could then undergo a diastereoselective reduction of the carbonyl group, followed by further transformations to introduce the cyclohexyl group, or a diastereoselective addition of a cyclohexyl nucleophile. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched amine. The choice of auxiliary and the specific reaction sequence are critical for achieving high diastereoselectivity. sigmaaldrich.comnih.gov

Advanced Spectroscopic and Structural Elucidation of Cyclohexyl Pyridin 2 Yl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for Cyclohexyl(pyridin-2-yl)methanamine is not currently available in the public domain. The following subsections outline the standard NMR techniques that would be employed for its structural elucidation.

A ¹H NMR spectrum would be crucial for identifying the different proton environments within the molecule. This would include signals corresponding to the protons on the pyridine (B92270) ring, the cyclohexyl ring, the methylene (B1212753) bridge, and the amine proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) between adjacent protons would help establish the connectivity and relative stereochemistry of the molecule.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in this compound. The chemical shifts of the signals would help to assign the carbons of the pyridine ring, the cyclohexyl ring, and the methylene bridge, providing a complete map of the carbon skeleton.

To unambiguously assign all proton and carbon signals and to understand the three-dimensional structure, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the pyridinyl and cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, providing critical information for connecting the pyridinyl, methylene, and cyclohexyl fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close in proximity, offering insights into the preferred conformation and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

HRMS would be used to measure the exact mass of the molecular ion of this compound. This highly accurate measurement would allow for the unambiguous determination of its elemental composition, confirming the molecular formula of C₁₂H₁₈N₂.

In an MS/MS experiment, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide a "fingerprint" of the molecule's structure. Analysis of these fragments would help to confirm the connectivity of the pyridinyl, methylene, and cyclohexyl groups and to understand the bond dissociation energies within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and conformational geometry, which are essential for understanding a molecule's structure and reactivity. The analysis of a crystal structure begins with the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern from which an electron density map can be calculated. acs.org This map is then interpreted to build a molecular model.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. The characterization of its crystalline form would typically involve determining its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). Such data would provide an unambiguous confirmation of its molecular structure in the solid state, revealing the conformation of the cyclohexyl ring and the relative orientation of the pyridinyl group.

While data on the parent compound is limited, extensive crystallographic studies have been conducted on its structural analogs, particularly those based on the N,N-bis(2-picolyl)amine (bpa) framework. nih.gov These analogs, where a central amine is substituted with two pyridin-2-ylmethyl groups, readily form stable complexes with various transition metals, offering insight into the coordination chemistry that this compound could exhibit.

These metal complexes are valuable for understanding how the picolylamine moiety interacts with metal centers. scispace.comrsc.orgrsc.org For instance, studies on zinc and manganese complexes with a novel di-(2-picolyl)amine ligand featuring an antioxidant 2,6-di-tert-butylphenol (B90309) pendant have been synthesized and characterized by X-ray crystallography. scispace.com In the resulting structures, the metal atom is coordinated by two pyridyl nitrogen atoms, one amine nitrogen atom, and two chloride ions, resulting in a distorted trigonal bipyramidal geometry. scispace.com

Similarly, complexes of a bpa derivative with a pendant ethoxyethanol side chain have been characterized with Co(II), Ni(II), Cu(II), and Zn(II). rsc.org The X-ray crystal structures revealed hexacoordinated geometries where the ligand acts in either a tetradentate or pentadentate fashion. rsc.org The analysis of these ligand-bound co-crystal structures demonstrates the versatile coordinating ability of the picolylamine scaffold.

Below is a table summarizing crystallographic data for representative metal complexes of N,N-bis(2-picolyl)amine (bpa) analogs.

Table 1: Crystallographic Data for Selected Metal Complexes of bpa Analogs

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref
[ZnCl₂L]* C₂₅H₃₁Cl₂N₃OZn Monoclinic P2₁/n 11.237(2) 16.299(3) 14.225(3) 97.48(3) scispace.com
[MnCl₂L]* C₂₅H₃₁Cl₂MnN₃O Monoclinic P2₁/n 11.272(2) 16.292(3) 14.281(3) 97.52(3) scispace.com
{bpa(CH₂)₂O(CH₂)₂OH}Ni(NO₃) C₁₆H₂₂N₄O₇Ni Monoclinic P2₁/c 11.294(2) 11.666(2) 14.939(3) 99.43(3) rsc.org
{bpa(CH₂)₂O(CH₂)₂OH}Zn(NO₃) C₁₆H₂₂N₄O₇Zn Monoclinic P2₁/c 11.312(2) 11.603(2) 15.011(3) 99.27(3) rsc.org

*L = N-(3,5-di-tert-butyl-2-hydroxybenzyl)-N,N-bis(pyridin-2-ylmethyl)amine

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

Since this compound possesses a stereocenter at the carbon atom linking the cyclohexyl and pyridinyl moieties, it is a chiral molecule existing as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and quantifying their relative amounts.

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net This differential absorption, known as the Cotton effect, provides information about the molecule's three-dimensional structure. A CD spectrum is a plot of this difference versus wavelength and is unique for each enantiomer, with the spectrum of one enantiomer being a mirror image of the other.

For a chiral amine like this compound, CD spectroscopy would be a primary method for assigning the absolute configuration (R or S) of its enantiomers. nih.gov This is often achieved by comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations. researchgate.net Alternatively, forming a complex with a metal ion can induce new CD signals in the d-d transition region, which can also be used for structural elucidation. researchgate.netnih.gov The sign and intensity of the Cotton effects are highly sensitive to the stereochemistry of the molecule.

Optical rotation is the phenomenon where the plane of linearly polarized light is rotated when it passes through a solution containing a chiral compound. wikipedia.org Enantiomers rotate the plane of light by equal magnitudes but in opposite directions. A dextrorotatory (+) compound rotates the light clockwise, while a levorotatory (-) compound rotates it counter-clockwise. wikipedia.org

The specific rotation, [α], is a standardized, characteristic property of a chiral compound and is calculated from the observed rotation (α) using the following formula: nih.govmasterorganicchemistry.com

[α]λT = α / (l × c)

Where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

This measurement is the most common method for determining the enantiomeric excess (ee) or optical purity of a sample. By comparing the specific rotation of a mixture to the known specific rotation of the pure enantiomer, the percentage of each enantiomer in the sample can be calculated. While specific optical rotation values for the enantiomers of this compound are not available in the public literature, this method would be the standard approach for quantifying their purity after chiral separation.

Theoretical and Computational Chemistry of Cyclohexyl Pyridin 2 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. For a molecule like Cyclohexyl(pyridin-2-yl)methanamine, these calculations can provide invaluable insights.

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure and optimized geometry of molecules. A DFT study of this compound would likely focus on identifying the most stable (lowest energy) conformation of the molecule. This would involve optimizing the bond lengths, bond angles, and dihedral angles.

The key structural features to be determined would be the relative orientation of the cyclohexyl and pyridine (B92270) rings and the conformation of the aminomethane linker. The cyclohexyl ring is expected to adopt a chair conformation to minimize steric strain. nih.govnih.gov The pyridine ring, being aromatic, is planar. The rotational freedom around the C-C and C-N bonds of the linker allows for multiple possible conformers.

Expected Key Geometric Parameters from DFT Calculations:

ParameterDescriptionExpected Value/Observation
Cyclohexyl ConformationThe 3D shape of the cyclohexane (B81311) ring.Predominantly a chair conformation.
Pyridine-Cyclohexyl OrientationThe relative positioning of the two rings.Multiple low-energy orientations are possible due to rotation around the single bonds.
N-C-C-N Dihedral AngleThe torsion angle defining the linker's shape.Several stable rotamers are expected.
Bond Lengths & AnglesStandard geometric parameters.Values would be typical for sp3 and sp2 hybridized carbon and nitrogen atoms, with slight variations depending on the local electronic environment.

This table represents expected findings from a DFT study. Specific values would require dedicated computational experiments.

To map the conformational flexibility, a potential energy surface (PES) scan would be performed. q-chem.com This involves systematically rotating key dihedral angles, such as the one between the pyridine ring and the aminomethane group, and the one between the aminomethane group and the cyclohexyl ring, while optimizing the rest of the molecular geometry at each step.

The resulting PES would reveal the energy barriers between different conformations and identify all stable and metastable states. This information is crucial for understanding which shapes the molecule is likely to adopt at a given temperature and how easily it can transition between them. For this compound, the PES would likely show several local minima corresponding to different relative orientations of the bulky cyclohexyl and planar pyridine groups.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a view of their dynamic behavior over time.

An MD simulation would place the molecule in a simulated environment (e.g., in a vacuum or a solvent) and calculate the forces on each atom over time using a classical force field. This would allow for the observation of the molecule's natural motions, including bond vibrations, angle bending, and torsional rotations.

Expected Outputs from MD Simulations:

MetricDescriptionExpected Insights for this compound
RMSDRoot-mean-square deviation from a reference structure over time.Would indicate the stability of the starting conformation and the extent of conformational changes.
RMSFRoot-mean-square fluctuation of each atom.Would highlight the most flexible parts of the molecule, likely the aminomethane linker and the cyclohexyl ring.
Dihedral Angle DistributionsThe range of torsion angles sampled during the simulation.Would show the preferred orientations of the molecular fragments in a dynamic context.

This table outlines the expected data from an MD simulation. Actual results would depend on the simulation parameters and force field used.

The behavior of a molecule can change significantly in the presence of a solvent, especially a polar one like water. scielo.br The pyridine nitrogen and the amine group in this compound can form hydrogen bonds with water, which would influence its preferred conformation and dynamics.

To model these effects computationally, implicit solvent models are often used. nih.govwikipedia.orgnih.gov These models represent the solvent as a continuous medium with a specific dielectric constant, which is computationally less expensive than simulating individual solvent molecules. Popular models include the Polarizable Continuum Model (PCM) and the Generalized Born (GB) model. nih.govq-chem.com These simulations would provide insights into how the molecule's structure and flexibility are modulated by its environment. For instance, in a polar solvent, conformations that expose the polar pyridine and amine groups might be favored.

Molecular Docking and Scoring for Ligand-Target Interaction Prediction

Given its structural motifs, this compound could be investigated as a potential ligand for various biological targets, such as enzymes or receptors. mdpi.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov

A typical docking study would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the binding site on the protein.

Using a docking algorithm to generate and score numerous possible binding poses of this compound within the binding site.

The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. The pyridine ring could participate in π-π stacking or hydrogen bonding, while the cyclohexyl group could engage in hydrophobic interactions. The amine group can act as a hydrogen bond donor or acceptor. nih.govresearchgate.net The results of such a study would provide hypotheses about potential biological targets for this compound, which could then be tested experimentally.

Hypothetical Docking Results:

Target Protein ClassPotential Interaction TypesPredicted Binding Affinity (Example)
KinasesHydrogen bonds with backbone, hydrophobic interactions with pocket.-7.5 kcal/mol
G-Protein Coupled ReceptorsIonic interactions, hydrogen bonds, hydrophobic interactions.-8.2 kcal/mol
ProteasesHydrogen bonds with catalytic residues, hydrophobic interactions.-6.9 kcal/mol

This table is purely illustrative. Actual docking scores would depend on the specific protein target and docking software used.

Prediction of Binding Modes and Affinities of this compound to Macromolecular Targets

While specific binding mode predictions for this compound are not documented, the principles of its interaction can be inferred from computational studies on analogous compounds. Molecular docking is a primary tool for predicting how a ligand like this compound might bind to a macromolecular target. This technique computationally places the ligand into the binding site of a protein and scores the interaction, providing a predicted binding pose and an estimate of binding affinity.

For instance, in a study of pyridine-2-methylamine derivatives as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a key target for antitubercular agents, molecular docking was used to predict binding modes. One derivative, compound 21 (N-(pyridin-2-ylmethyl)-4,4-dimethyl-1,4-azasilinane), demonstrated a high docking score of -10.934, indicating a strong predicted binding affinity. nih.gov The docking simulation revealed that the pyridine-2-methylamine core maintained a crucial π-π stacking interaction with the tyrosine residue Y646 in the MmpL3 active site. nih.gov This type of interaction is likely a key feature for the binding of this compound as well, given its shared (pyridin-2-yl)methanamine scaffold.

The binding affinity, often expressed as an IC50 or Ki value, can be computationally estimated through methods like binding free energy calculations. These calculations, which can be performed using molecular dynamics simulations, provide a more accurate prediction of affinity than docking scores alone. nih.gov For a series of pyridin-2-yl urea (B33335) inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), absolute binding free energy calculations were successfully used to discriminate between different possible binding modes and showed a good correlation with experimental bioassay results. nih.gov A similar approach could be applied to this compound to predict its binding affinity to various targets.

Identification of Key Interacting Residues and Binding Hotspots

The identification of key interacting amino acid residues within a protein's binding site is crucial for understanding the molecular basis of a ligand's activity and for guiding further drug design. These "hotspots" are regions in the binding site that contribute significantly to the binding energy.

In the aforementioned study of pyridine-2-methylamine derivatives targeting MmpL3, a key hydrogen bond was identified between the nitrogen atom of the ligand's aliphatic heterocyclic ring and the aspartate residue D645 (with a bond length of 2.62 Å). nih.gov This, in conjunction with the π-π stacking with Y646, defines the primary binding interactions. nih.gov For this compound, the nitrogen atom of the pyridine ring and the secondary amine are both potential hydrogen bond donors or acceptors, and the cyclohexyl and pyridine rings can engage in hydrophobic and π-π interactions, respectively.

Similarly, in a study of pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors, docking studies revealed crucial hydrogen bond interactions with residues such as Asp392, Asn395, Tyr233, and Gln443. acs.org Furthermore, π-π stacking interactions with His234, Phe414, and Phe446 were also identified as important. acs.org These examples highlight the types of interactions that would be investigated to identify the key residues for this compound binding to a given target.

Analog ClassMacromolecular TargetKey Interacting ResiduesInteraction TypeReference
Pyridine-2-methylamine derivativesMmpL3D645Hydrogen Bond nih.gov
Pyridine-2-methylamine derivativesMmpL3Y646π-π Stacking nih.gov
Pyrozolo[1,5-a]pyridine analoguesPDE4Asp392, Asn395, Tyr233, Gln443Hydrogen Bond acs.org
Pyrozolo[1,5-a]pyridine analoguesPDE4His234, Phe414, Phe446π-π Stacking acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are expressed as mathematical equations and are invaluable for predicting the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity (non-clinical)

While no specific QSAR models for this compound are available, studies on related structures demonstrate the approach. For a series of 5-substituted (arylmethylene) pyridin-2-amine derivatives with antibacterial activity, QSAR models were developed to understand the relationship between their physicochemical properties and their biological effect. researchgate.net The statistical quality of these models is assessed by parameters such as the correlation coefficient (r²), which should be high, and the standard error of estimation (SE), which should be low. For example, one of the developed models had an r² of 0.87264 and an SE of 0.05543, indicating a strong correlation and good predictive power. researchgate.net

These models can then be used to predict the activity of new compounds. In a study on pyridin-2-one derivatives as mIDH1 inhibitors, a 3D-QSAR model was used to design a series of new compounds with predicted pIC50 values. mdpi.com This highlights how QSAR can guide the synthesis of more potent analogues.

Descriptors Relevant to this compound Structure

The predictive power of a QSAR model depends on the choice of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure, such as its steric, electronic, and lipophilic properties.

For the antibacterial 5-substituted (arylmethylene) pyridin-2-amine derivatives, the QSAR equations indicated that lipophilic (LogP) and steric (SMR - molar refractivity) parameters were critical for activity. researchgate.net In another model for the same class of compounds against B. subtilis, the radius of gyration and the polar solvent accessible surface area were positively correlated with activity, while the potential energy was negatively correlated. researchgate.net

For this compound, key descriptors would likely include:

Topological descriptors: Such as the Wiener index and connectivity indices, which describe the branching and connectivity of the molecule.

Electronic descriptors: Including dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.

Steric descriptors: Like molar refractivity (SMR) and the radius of gyration, which describe the size and shape of the molecule. The bulky cyclohexyl group would make these descriptors particularly important.

Lipophilicity descriptors: Such as LogP, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.

Descriptor TypeExample DescriptorsRelevanceReference
LipophilicLogPMembrane permeability, hydrophobic interactions researchgate.net
StericSMR (Molar Refractivity), Radius of GyrationSize and shape constraints in binding pockets researchgate.net
ElectronicPotential Energy, HOMO/LUMO energiesReactivity and electronic interactions researchgate.net
TopologicalWiener Index, Connectivity IndicesMolecular branching and connectivity researchgate.net

In Silico Prediction of Reactivity and Mechanistic Pathways (e.g., electron transfer in oxidation processes)

The reactivity of this compound can be predicted using quantum chemical calculations, such as Density Functional Theory (DFT). These methods can elucidate mechanistic pathways, for example, in oxidation processes involving electron transfer.

Studies on pyridine and its derivatives show that they can participate in proton-coupled electron transfer (PCET) reactions. nih.gov The pyridine nitrogen can act as a proton acceptor in the concerted oxidation of other molecules. nih.gov The kinetics and mechanism of such reactions are influenced by the electronic properties of the pyridine ring.

The HOMO and LUMO energy levels are key indicators of a molecule's reactivity. A small HOMO-LUMO gap generally implies higher reactivity. For a series of pyridine derivatives, DFT calculations were used to determine these energies and thus predict their relative reactivity. nih.gov Similar calculations for this compound would reveal its susceptibility to oxidation and its potential to participate in electron transfer processes. The electron-donating nature of the cyclohexyl group would likely influence the electron density on the pyridine ring and thus its reactivity.

In silico tools can also predict the metabolic fate of a compound. news-medical.netsimulations-plus.com These tools use models of metabolic enzymes, such as cytochrome P450s, to predict the likely sites of metabolism on a molecule. For this compound, likely sites of metabolism would include the cyclohexyl ring (hydroxylation) and the pyridine ring. Predicting these metabolic pathways is crucial in early drug discovery to identify potentially active or toxic metabolites. news-medical.net

Mechanistic Investigations of Cyclohexyl Pyridin 2 Yl Methanamine Interactions

Molecular Recognition Principles Governing Ligand-Target Binding

The binding of a ligand like Cyclohexyl(pyridin-2-yl)methanamine to its target protein is a highly specific event, orchestrated by a combination of non-covalent forces. The molecule's distinct structural motifs—the flexible cyclohexyl ring, the central methanamine group, and the aromatic pyridine (B92270) ring—each play a role in establishing a stable and effective interaction with the binding pockets of its target enzymes.

Hydrogen Bonding Networks

Hydrogen bonds are critical for the specificity of ligand-protein interactions. In the context of MmpL3 inhibition, molecular docking studies of closely related pyridine-2-methylamine derivatives reveal the formation of a crucial hydrogen bond between a nitrogen atom in the ligand and the aspartate residue D645 of the enzyme. nih.gov This interaction is believed to be a key element in the inhibitory mechanism, as it disrupts the proton relay system essential for the transporter's function. nih.gov

For IRAP, while direct crystallographic data for this compound is not available, studies on analogous urea-based inhibitors suggest the carbonyl oxygen participates in a significant hydrogen bond. mdpi.com This implies that the nitrogen atoms within the this compound structure could serve as key hydrogen bond donors or acceptors within the IRAP active site, a common feature for inhibitors of M1 aminopeptidases. nih.gov

Hydrophobic Interactions (e.g., with cyclohexyl and pyridine moieties)

Hydrophobic interactions are a major driving force for ligand binding. The cyclohexyl group of this compound is a classic hydrophobic moiety. In the context of MmpL3, docking studies of similar inhibitors show that such aliphatic rings insert deep into hydrophobic regions of the binding pocket. nih.gov Specifically, regions designated as S1 (involving residues like F260, S293, and F649) and S2 (encompassing residues I249, I297, V638, G641, L642, and L686) accommodate bulky hydrophobic groups, enhancing the binding affinity. nih.gov The pyridine ring, though capable of polar interactions, also contributes to hydrophobic binding through its carbon backbone.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., IRAP, MmpL3)

Beyond identifying the binding interactions, it is essential to characterize their functional consequences on enzyme activity. Inhibition kinetics reveal the mode by which a compound hinders enzyme function, providing deeper insight into its mechanism.

Elucidation of Catalytic Site or Allosteric Site Binding

The distinction between binding at the catalytic site versus an allosteric site is fundamental to understanding the mechanism of action.

For IRAP , a non-competitive inhibition mechanism suggests that this compound binds to an allosteric site . patsnap.com This means its binding site is distinct from the catalytic active site where the substrate binds. Binding at an allosteric site induces a conformational change in the enzyme that reduces its catalytic activity, which aligns with the observation of a decreased Vₘₐₓ and an unaffected Kₘ. diva-portal.org

For MmpL3 , inhibitors like this compound are understood to bind within the transmembrane domain, specifically in the proton translocation channel. nih.govacs.org This site is not the substrate (TMM) binding site, but it is intrinsically linked to the enzyme's catalytic function (the "engine"). Therefore, it can be considered a unique type of allosteric site or a functional non-competitive site . Binding here blocks the proton channel, which may lock the transporter in a conformation that prevents TMM translocation, thus inhibiting its function without directly occluding the substrate binding pocket. acs.org

Receptor Binding Profiles and Ligand Specificity

Direct receptor binding data for this compound is not extensively available in published research. Its primary role in documented studies is as a precursor in the development of inhibitors for enzymes such as Insulin-Regulated Aminopeptidase (IRAP). mdpi.comdiva-portal.org While there is a mention of its use in the synthesis of potential Dopamine D2 receptor ligands, specific binding affinities or functional data for the compound itself at this receptor have not been reported. googleapis.com

As of the current available research, there are no specific reports of radioligand binding assays being conducted with this compound to determine its affinity for any particular receptor or enzyme. The research focus has been on the final, more complex molecules synthesized from this intermediate.

There is a lack of published data from functional assays to characterize this compound as an agonist or antagonist at a molecular level. Studies on the derivatives of this compound, particularly the imidazo[1,5-α]pyridine-based inhibitors of IRAP, have shown that these larger molecules act as non-competitive inhibitors. diva-portal.org This suggests that the binding site of these inhibitors is likely allosteric, rather than the active site of the enzyme. However, this functional activity is a characteristic of the larger molecule and cannot be directly attributed to the this compound moiety alone.

Structure-Activity Relationship (SAR) Elucidation at the Molecular Interaction Level

The structure-activity relationship (SAR) for this compound itself has not been a primary focus of research. However, insights can be gleaned from studies on more complex molecules that incorporate this chemical structure.

Table 1: Comparative Inhibitory Potency of an IRAP Inhibitor Analog

CompoundKey Structural FeaturepIC50
6u Contains this compound substructure< 4.4 ± 0.5

Note: Data is for a complex derivative containing the this compound moiety, not the compound itself. diva-portal.org

The reactivity of the amine group in this compound is crucial for its role as a synthetic intermediate. It allows for the coupling with other molecules to form larger, more complex structures. mdpi.comdiva-portal.org The pyridine nitrogen, being a heterocyclic aromatic amine, influences the electronic properties and basicity of the molecule. Its ability to act as a hydrogen bond acceptor could be a factor in the binding of its derivatives to their biological targets. However, specific studies detailing how substitutions on the pyridine ring of this compound affect its amine reactivity or the biological activity of its derivatives are not available.

The conformational flexibility of this compound, particularly the rotational freedom around the bond connecting the cyclohexyl and pyridinyl-methyl groups, would allow it to adopt various spatial arrangements. This flexibility is likely a key factor in how its derivatives can orient themselves within a receptor or enzyme binding pocket. The specific conformations that lead to optimal binding in the case of the IRAP inhibitors have not been detailed. Such studies would typically require advanced computational modeling or co-crystallization, which have not been reported for this compound itself.

Biological Activities and Molecular Mechanisms of Cyclohexyl Pyridin 2 Yl Methanamine in Vitro & in Silico

Interaction with Specific Molecular Targets within Biological Systems

The biological interest in Cyclohexyl(pyridin-2-yl)methanamine stems from its core structure, which serves as a scaffold for developing inhibitors of key enzymatic targets.

Enzyme Modulation and Inhibition Potency (e.g., Insulin-Regulated Aminopeptidase, Mycobacterial Membrane Protein Large 3)

Insulin-Regulated Aminopeptidase (IRAP): this compound has been utilized as a key building block in the synthesis of a series of imidazo[1,5-α]pyridine-based inhibitors targeting Insulin-Regulated Aminopeptidase (IRAP). mdpi.comnih.gov IRAP, a zinc-dependent metalloprotease, is a target of interest for developing cognitive enhancers. nih.gov In a study focused on developing these more complex inhibitors, this compound was synthesized as an intermediate (designated as compound 2e ). mdpi.comnih.gov This intermediate was then coupled with other moieties to produce the final inhibitor candidates. mdpi.com While direct inhibitory data for this compound itself against IRAP is not provided in the study, the evaluation of a final product containing the cyclohexyl group (compound 6u ) showed it to be less potent than a corresponding compound containing an anisole (B1667542) group, indicating that the nature of this substitution is a determinant of inhibitory activity. mdpi.com

Mycobacterial Membrane Protein Large 3 (MmpL3): The pyridine-2-methylamine scaffold is a critical pharmacophore in a class of potent antitubercular agents that inhibit the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential inner membrane protein in Mycobacterium tuberculosis responsible for transporting mycolic acid precursors, which are vital for the integrity of the mycobacterial cell wall. nih.govmdpi.com Inhibition of MmpL3 leads to cell death, making it a promising target for new tuberculosis treatments. mdpi.com

Although direct inhibition data for this compound against MmpL3 is not available in the reviewed literature, structure-activity relationship (SAR) studies on related pyridine-2-methylamine derivatives have identified compounds with high potency against the M. tb H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov These findings highlight the potential of this chemical class, though the specific contribution of the cyclohexyl moiety in this context remains to be elucidated.

Table 1: In Vitro Activity of Representative Pyridine-2-methylamine MmpL3 Inhibitors Against M. tuberculosis H37Rv
CompoundStructureMIC (μg/mL)Reference
Compound 21Structure image or simplified representation of a pyridine-2-methylamine derivative0.125 nih.gov
Compound 62Structure image or simplified representation of a different pyridine-2-methylamine derivative0.016 nih.gov

Ligand Activity in Biochemical Assays

The activity of compounds related to this compound has been characterized through various biochemical assays.

For IRAP inhibitors , high-throughput screening campaigns have utilized a cascade of assays to identify and validate hits. nih.gov These typically begin with enzyme inhibition assays that measure the residual activity of IRAP in the presence of the test compound. Such assays often employ a fluorogenic or chromogenic substrate, and the signal is measured via fluorescence or absorbance readers. nih.gov To confirm direct binding to the target, orthogonal biophysical assays like the Thermal Shift Assay (TSA) are used. TSA measures changes in the thermal stability of the target protein upon ligand binding. nih.gov

For MmpL3 inhibitors , the primary in vitro assay is the determination of the Minimum Inhibitory Concentration (MIC) against whole-cell M. tuberculosis. nih.gov The Microplate Alamar Blue Assay (MABA) is a common method where a colorimetric indicator is used to assess bacterial viability. nih.gov To confirm that the target is indeed MmpL3, resistant mutants are often generated; resistance to the compound in a mutant with a known polymorphism in the mmpL3 gene provides strong evidence for on-target activity. nih.gov Cell-based assays that specifically monitor mycolic acid transport can also be employed to directly measure the functional inhibition of MmpL3. researchgate.net

Allosteric Modulation of Protein Function

There is evidence to suggest that inhibitors derived from the this compound scaffold can act as allosteric modulators. In the study of imidazo[1,5-α]pyridine-based IRAP inhibitors, a non-competitive inhibition pattern was observed. mdpi.comnih.gov This finding challenges the initial hypothesis that the compounds bind directly to the catalytic zinc ion in the active site and instead suggests an alternative model of allosteric binding, where the inhibitor binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. mdpi.comnih.gov

The concept of targeting allosteric sites is a growing strategy in drug discovery, as it can offer higher selectivity compared to targeting highly conserved active sites. nih.govnih.gov The discovery of allosteric inhibitors for IRAP is seen as a promising avenue for developing selective modulators of its various biological functions. nih.gov

Cellular Pathway Perturbation Analysis (In Vitro, mechanistic focus)

While direct studies on the cellular effects of this compound are not documented, the known functions of its molecular targets allow for hypothesizing potential downstream consequences of its activity.

Signaling Cascade Modulation

Inhibition of IRAP could potentially modulate signaling pathways in which the enzyme is involved. IRAP is known to have a role beyond its peptidase activity; its cytosolic amino-terminal domain can function as an endosomal trafficking adaptor. nih.gov In immune cells, IRAP is involved in the trafficking of endosomes containing receptors like the T-cell receptor (TCR) and Toll-like receptor 9 (TLR9). nih.gov Therefore, modulation of IRAP function by an inhibitor could perturb these trafficking events and consequently impact downstream immune signaling and inflammatory responses. nih.gov

Antimicrobial Activity Studies

Mycobacterial Growth Inhibition via MmpL3 Target Engagement

While direct studies on this compound are not extensively detailed in the available literature, research into the broader class of pyridine-2-methylamine derivatives provides significant insight into its potential mechanism as an antitubercular agent. nih.govnih.gov The primary molecular target for this class of compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.gov

MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis, responsible for the export of trehalose (B1683222) monomycolate (TMM), a crucial precursor for mycolic acids and other components of the protective mycobacterial outer membrane. nih.govnih.gov The inhibition of MmpL3 disrupts the transport of these vital building blocks, leading to their accumulation in the cytoplasm and compromising the integrity of the cell wall, which ultimately results in bacterial cell death. nih.gov

Structural and molecular docking studies of pyridine-2-methylamine inhibitors reveal a consistent binding mode within the MmpL3 protein. nih.gov The mechanism of action is characterized by key molecular interactions:

Hydrogen Bonding: A critical hydrogen bond is formed between a nitrogen atom in the inhibitor's scaffold and the aspartate residue D645 of the MmpL3 protein. nih.gov

π-π Stacking: The pyridine (B92270) ring of the inhibitor engages in a π-π stacking interaction with the tyrosine residue Y646. nih.gov

By anchoring within this active pocket, the inhibitor effectively blocks the proton-motive force (PMF) dependent translocation channel of MmpL3. nih.gov Resistant mutants to this class of compounds have shown single nucleotide polymorphisms in the mmpL3 gene, further confirming that MmpL3 is the direct target. nih.gov Given that this compound shares the core pyridine-2-methylamine scaffold, it is hypothesized to engage the MmpL3 target via these same molecular mechanisms.

Table 1: Key Molecular Interactions for MmpL3 Inhibition by Pyridine-2-Methylamine Derivatives

Interacting Residue in MmpL3 Type of Interaction Moiety of Inhibitor Involved Reference
Aspartate (D645) Hydrogen Bond Nitrogen atom nih.gov

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains (mechanistic insights)

Specific mechanistic studies detailing the activity of this compound against a broad spectrum of Gram-positive and Gram-negative bacteria are not extensively available in the reviewed literature. However, research on structurally related alkyl pyridinol compounds offers potential insights into its mode of action.

Studies on novel anaephene derivatives, which contain an alkyl pyridinol core, have shown potent bactericidal activity selectively against Gram-positive bacteria, including various strains of Staphylococcus aureus (including MRSA). mdpi.com These related compounds were found to be completely inactive against the Gram-negative pathogen Pseudomonas aeruginosa. mdpi.com This selectivity suggests a mechanism of action that is effective against the cellular architecture of Gram-positive organisms but not Gram-negative ones. mdpi.com

Investigation of Cyclophilin B Inhibition Mechanisms

Based on a review of available scientific literature, there are no current studies investigating or detailing the inhibitory activity of this compound against the cyclophilin B (CypB) enzyme. Research on CypB inhibitors has primarily focused on other distinct chemical scaffolds, such as cyclosporine A derivatives and novel tri-vector small molecules. nih.govfrontiersin.orgacs.org

Glutamate (B1630785) Transporter Allosteric Modulation (EAAT1, EAAT2, EAAT3)

This compound, also known by its research code GT949, has been identified and extensively studied as a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2). medchemexpress.comacs.org EAATs are critical for regulating glutamate levels in the central nervous system, and EAAT2 is responsible for the majority of glutamate clearance, thereby preventing excitotoxicity. nih.gov

GT949 was identified through virtual screening and demonstrates high efficacy and selectivity for EAAT2. acs.org In vitro studies using cell lines expressing human glutamate transporters confirmed that GT949 significantly enhances glutamate transport mediated by EAAT2, while having no effect on the activity of EAAT1 or EAAT3. medchemexpress.comacs.org

The mechanism of action is non-competitive; GT949 does not alter the transporter's affinity for glutamate but instead increases the maximum velocity (Vmax) of transport by approximately 47-70%. medchemexpress.comacs.org This allosteric modulation enhances the efficiency of glutamate removal from the synapse. nih.govnih.gov The binding of GT949 to EAAT2 has been structurally characterized, providing a detailed view of its interaction at an allosteric site distinct from the glutamate-binding site. rcsb.org This enhancement of EAAT2 activity by GT949 has been shown to confer neuroprotective properties in in vitro models of glutamate-mediated excitotoxicity. acs.orgnih.gov

Table 2: In Vitro Activity of this compound (GT949) on Glutamate Transporters

Parameter Value Target Transporter Cell Line Comments Reference
EC₅₀ 0.26 ± 0.03 nM EAAT2 COS-7 Potent and selective activation medchemexpress.comacs.org
Effect on Vmax ~47% increase EAAT2 EAAT2-transfected cells Non-competitive, positive allosteric modulation medchemexpress.com
Activity on EAAT1 No effect EAAT1 COS-7 Demonstrates high selectivity for EAAT2 medchemexpress.comacs.org

| Activity on EAAT3 | No effect | EAAT3 | COS-7 | Demonstrates high selectivity for EAAT2 | medchemexpress.comacs.org |

Applications of Cyclohexyl Pyridin 2 Yl Methanamine in Catalysis and Materials Science

Ligand Design for Transition Metal Catalysis

Cyclohexyl(pyridin-2-yl)methanamine serves as a versatile bidentate or potentially tridentate ligand in transition metal catalysis. The nitrogen atoms of the pyridine (B92270) ring and the secondary amine can chelate to a metal center, forming a stable five-membered ring. This coordination stabilizes the metal ion and creates a specific steric and electronic environment that can be exploited in various catalytic transformations.

Coordination Chemistry of this compound with Metal Centers (e.g., Zn(II), Pd(II), Co(II), Ru)

The coordination behavior of this compound with various transition metals is a critical aspect of its application in catalysis. While direct crystallographic studies of this compound complexes with all the listed metals are not extensively documented in publicly available literature, the coordination chemistry can be inferred from related structures.

With Zinc(II) , ligands containing a pyridin-2-ylmethylene moiety are known to act as effective chelators. For instance, a Zn(II) complex with (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline demonstrated tridentate coordination involving the quinazoline, hydrazone, and pyridine nitrogen atoms. nih.gov This suggests that this compound would likely coordinate to Zn(II) in a bidentate fashion through the pyridine and amine nitrogens.

The coordination of pyridyl-containing ligands to Palladium(II) is well-established. In complexes with di(2-pyridyl) ketone, the ligand coordinates to the Pd(II) center through the two pyridine nitrogen atoms in a cis configuration, resulting in a square planar geometry. nih.gov This mode of coordination is anticipated for this compound, where the pyridine and amine nitrogens would occupy two adjacent coordination sites on the palladium center.

In the realm of Cobalt(II) chemistry, flexible bis(pyridine)-type ligands incorporating a cyclohexyl group have been used to construct coordination polymers. researchgate.net These studies highlight the compatibility of the cyclohexyl and pyridine fragments in forming stable coordination architectures with cobalt ions. It is therefore plausible that this compound would form stable chelate complexes with Co(II).

Ruthenium complexes featuring pyridyl-based ligands are of significant interest for their catalytic applications. For example, Ru(II)-p-cymene complexes have been synthesized with substituted pyridine-quinoline ligands. mdpi.com These complexes exhibit a "piano-stool" geometry, where the pyridyl-quinoline ligand acts as a bidentate chelator. This provides a model for how this compound could coordinate to a ruthenium center, forming a stable complex suitable for catalytic applications such as transfer hydrogenation.

Table 1: Inferred Coordination of this compound with Various Metal Centers

Metal CenterLikely Coordination ModePotential GeometryRelated Ligand Example
Zn(II)Bidentate (N,N)Tetrahedral(E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline nih.gov
Pd(II)Bidentate (N,N)Square Planardi(2-pyridyl) ketone nih.gov
Co(II)Bidentate (N,N)Tetrahedral/OctahedralFlexible bis(pyridine) ligands with a cyclohexyl group researchgate.net
Ru(II)Bidentate (N,N)"Piano-stool"Substituted pyridine-quinoline ligands mdpi.com

Stereoselective Catalysis Mediated by Chiral this compound Ligands

The introduction of chirality into the this compound scaffold holds significant promise for applications in asymmetric catalysis. While direct studies on chiral derivatives of this compound are not widely reported, the principle has been demonstrated with structurally similar chiral pyridine-containing ligands.

A notable example is the synthesis of a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand, which has been successfully employed in Fe(II)-catalyzed asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org The steric bulk and chiral environment created by the ligand around the metal center were crucial for achieving high enantioselectivity. This underscores the potential of chiral versions of this compound to act as effective ligands in a range of stereoselective transformations. The cyclohexyl group, in particular, offers several stereocenters that could be manipulated to create a well-defined chiral pocket around the metal.

Catalytic Activity in Polymerization Reactions (e.g., methyl methacrylate (B99206) polymerization)

The use of pyridine-containing compounds as ligands or catalysts in polymerization reactions is an active area of research. Specifically, in the context of methyl methacrylate (MMA) polymerization, Lewis pairs composed of a Lewis acidic metal and a Lewis basic ligand have shown great promise.

Recent studies have demonstrated that pyridinylidenaminophosphines can act as effective Lewis bases in conjunction with organoaluminum Lewis acids for the controlled polymerization of MMA. rsc.org These systems exhibit high activity and produce polymers with well-defined molecular weights and narrow distributions. The pyridine moiety in these Lewis bases plays a crucial role in modulating the electronic properties of the catalyst. This suggests a potential application for this compound as a ligand in similar polymerization systems. Its nitrogen donors could coordinate to a Lewis acidic metal, and the bulky cyclohexyl group could influence the stereochemistry and properties of the resulting polymer.

Transfer Hydrogenation and Hydrogenation Applications

Transfer hydrogenation is a powerful and safer alternative to traditional hydrogenation that uses organic molecules as the hydrogen source. Ruthenium complexes bearing nitrogen-based ligands are particularly effective catalysts for this transformation.

Research on 1-(pyridin-2-yl)methanamine-based ruthenium catalysts has shown their high efficiency in the transfer hydrogenation of carbonyl compounds. researchgate.net These catalysts operate under mild conditions and exhibit high turnover frequencies. Given the structural similarity, it is highly probable that this compound would also form highly active ruthenium catalysts for transfer hydrogenation. The cyclohexyl group could enhance the solubility of the catalyst in organic media and influence its stability and selectivity. Furthermore, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts to access chiral piperidines has been reported, highlighting the broad applicability of such catalytic systems. researchgate.net

Table 2: Research Findings on Related Pyridine-Containing Ligands in Catalysis

Catalytic ApplicationLigand/Catalyst SystemKey FindingsReference
Stereoselective CatalysisChiral 3,3′-dimethyl-(2,2′-bipyridine)-diol-Fe(II)Effective in asymmetric Mukaiyama aldol and thia-Michael reactions. rsc.org
MMA PolymerizationPyridinylidenaminophosphine/Organoaluminum Lewis PairControlled polymerization of MMA with high activity and defined polymer properties. rsc.org
Transfer Hydrogenation1-(Pyridin-2-yl)methanamine-based Ruthenium CatalystsHigh performance in the catalytic transfer hydrogenation of carbonyl compounds. researchgate.net
Transfer HydrogenationRhodium-catalyzed systemsReductive transamination of pyridinium salts to form chiral piperidines. researchgate.net

Organocatalysis and Chiral Auxiliary Development

Beyond its role as a ligand in transition metal catalysis, the structural features of this compound also suggest its potential utility in the realm of organocatalysis.

Use as a Brønsted Base Catalyst

Cooperative Catalysis with this compound Scaffolds

The molecular architecture of this compound, featuring both a pyridine ring and a secondary amine attached to a cyclohexyl group, makes it an excellent candidate for cooperative catalysis. In this catalytic paradigm, multiple functional groups within a single ligand work in concert to facilitate a chemical transformation. The pyridine nitrogen can act as a Lewis base to coordinate with a metal center, while the adjacent amine group can participate through hydrogen bonding or as a Brønsted base/acid, activating the substrate or stabilizing transition states.

This dual-functionality is particularly valuable in asymmetric synthesis, where creating a well-defined chiral environment around a metal catalyst is essential for producing enantiomerically enriched products. smolecule.com Ligands with similar pyridin-2-yl-amine motifs have demonstrated success in a variety of catalytic reactions. smolecule.com The interplay between the metal-coordinating pyridine and the proton-donating/accepting amine group can lead to enhanced reactivity and selectivity that would be unattainable by either functional group alone.

Potential Catalytic ApplicationRole of the Pyridine MoietyRole of the Amine MoietyPotential Outcome
Asymmetric HydrogenationBinds to metal catalyst (e.g., Rhodium, Iridium)Stabilizes transition state via H-bondingHigh enantioselectivity in chiral alcohol synthesis
Aldol ReactionsCoordinates to metal Lewis acidActs as a base to form the enolateStereoselective C-C bond formation
HydroformylationDirects regioselectivity and binds metal (e.g., Rhodium)Influences electronic properties of the catalystControl over linear vs. branched aldehyde products

Supramolecular Chemistry and Self-Assembly

The non-covalent interactions governed by the structure of this compound lend it to applications in supramolecular chemistry, where molecules organize into larger, well-defined architectures.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Research on related systems has shown that the introduction of pyridine-containing ligands can fundamentally alter MOF structures. For instance, pyridine has been used to induce a structural reconfiguration from a three-dimensional framework to ultrathin two-dimensional nanosheets, which dramatically increased the number of exposed metal active sites for catalysis. rsc.org By employing this compound, it is conceivable to design novel MOFs where the cyclohexyl group templates the formation of hydrophobic pockets or channels, which could be useful for selective guest binding or catalysis on non-polar substrates.

Hydrogen-Bonded Architectures

The presence of both a hydrogen bond donor (the secondary amine, -NH-) and a hydrogen bond acceptor (the pyridine nitrogen) within the same molecule facilitates self-assembly through hydrogen bonding. chem960.com These interactions can guide the molecules to form predictable one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks in the solid state. The directionality and strength of these hydrogen bonds are fundamental to controlling the crystal packing and, consequently, the material's physical properties.

PropertyValueSource
Hydrogen Bond Donor Count1 chem960.com
Hydrogen Bond Acceptor Count2 chem960.com
Topological Polar Surface Area24.9 Ų chem960.com

Precursor in the Synthesis of Complex Organic Molecules and Specialty Chemicals

Beyond its direct use in catalysis and materials, this compound serves as a valuable precursor for the synthesis of more complex organic molecules and specialty chemicals. Its bifunctional nature—a nucleophilic amine and a pyridine ring susceptible to various transformations—allows it to be a versatile building block.

The secondary amine can be readily derivatized through reactions such as acylation, alkylation, or condensation to introduce new functional groups. For example, similar amine precursors are used in the synthesis of α-aminophosphonates, which are compounds of interest for their biological and industrial properties. mdpi.com

Furthermore, the pyridine ring can be modified. It can undergo electrophilic substitution or be activated for nucleophilic substitution, leading to a wide array of substituted pyridine derivatives. This scaffold is found in numerous complex heterocyclic systems with applications in medicinal chemistry, such as in the development of novel pyrimidine (B1678525) derivatives. nih.govmdpi.com The combination of the cyclohexyl and pyridinyl fragments in a single, readily available precursor provides a streamlined route to complex target molecules that might otherwise require more convoluted synthetic pathways. mdpi.com

Design and Synthesis of Cyclohexyl Pyridin 2 Yl Methanamine Derivatives and Analogues

Rational Design Principles for Structural Modification

The modification of cyclohexyl(pyridin-2-yl)methanamine is guided by established medicinal chemistry principles to optimize its interaction with biological targets. These strategies involve altering the compound's size, shape, and electronic distribution to improve its pharmacological profile.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or manual design strategy aimed at identifying structurally novel compounds that retain the biological activity of the original molecule. This approach is particularly useful for discovering new intellectual property and improving physicochemical properties. For the this compound framework, scaffold hopping could involve replacing the central pyridine (B92270) ring with other five- or six-membered heterocycles to explore new interaction patterns with a target protein.

Bioisosterism is the replacement of a functional group with another that has similar physical or chemical properties, often leading to enhanced biological activity or reduced toxicity. mdpi.com Pyridones, for instance, are recognized as effective bioisosteres for pyridine rings, capable of acting as both hydrogen bond donors and acceptors and influencing lipophilicity and metabolic stability. nih.gov Another example is the substitution of a pyridine-N-oxide with a 2-difluoromethylpyridine, which has been shown to be a successful bioisosteric replacement. rsc.org In the context of this compound, the pyridine ring could be replaced by a pyridazine (B1198779) or other heteroaromatic systems to modulate the compound's properties. mdpi.com Saturated, non-aromatic rings can also serve as bioisosteres; for example, a 3-azabicyclo[3.1.1]heptane core has been successfully used as a mimic for the pyridine ring, leading to significant improvements in solubility and lipophilicity in the drug Rupatadine. chemrxiv.org

Fragment-Based Design Strategies

Fragment-based drug discovery (FBDD) is a method that starts with the identification of small, low-affinity chemical fragments that bind to a biological target. nih.gov These fragments are then grown or merged to create a more potent lead compound. The this compound scaffold can be deconstructed into its constituent fragments: the pyridine ring, the cyclohexyl group, and the aminomethyl linker. In an FBDD approach, these fragments could be individually screened for binding to a target. For instance, a pyrazolopyridine fragment has been identified as a hit for the PDE10A enzyme, demonstrating the utility of pyridine-like fragments in initiating a drug discovery campaign. nih.gov Subsequent optimization would involve linking promising fragments or growing them to incorporate the features of the original this compound structure.

Synthesis of N-Substituted this compound Derivatives

A common synthetic route to the parent compound, this compound, involves a Grignard reaction. mdpi.comdiva-portal.org In this procedure, a Grignard reagent, such as cyclohexylmagnesium chloride, is added to 2-cyanopyridine. The resulting imine intermediate is then reduced in situ, typically with a reducing agent like sodium borohydride (B1222165), to yield the primary amine. mdpi.comdiva-portal.org

Once synthesized, the primary amine can be readily functionalized. For example, it can be coupled with an N-protected amino acid, such as N-Boc-L-proline, using standard peptide coupling reagents like HOBt and EDC. mdpi.com This reaction forms an amide bond, effectively creating an N-acylated derivative. The resulting product can then be further modified, for instance, by deprotecting the amine and reacting it with isocyanates or isothiocyanates to generate ureas or thioureas. mdpi.comdiva-portal.org

Derivative TypeSynthetic ApproachKey ReagentsIntermediate/Product
Parent CompoundGrignard reaction followed by reduction2-cyanopyridine, Cyclohexylmagnesium chloride, NaBH₄This compound
N-Acyl DerivativeAmide couplingN-Boc-L-proline, HOBt, EDCtert-butyl 2-((cyclohexyl(pyridin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate
N-Substituted Urea (B33335)Reaction with isocyanateDeprotected amine, IsocyanateN-((cyclohexyl(pyridin-2-yl)methyl)carbamoyl) substituted urea

Pyridine Ring Derivatization and its Impact on Activity/Properties

Modifications to the pyridine ring of this compound can profoundly influence its biological activity and physicochemical properties. These changes can be categorized by their electronic and steric effects, as well as by the position of the substituent on the ring.

Substituent Effects on Electronic and Steric Properties

The electronic nature of the pyridine ring can be tuned by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its reactivity. nih.govacs.org Electrophilic substitution is generally difficult and tends to occur at the 3-position, while nucleophilic substitution is favored at the 2- and 4-positions. nih.gov

Introducing an EDG, such as a methyl or methoxy (B1213986) group, can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack and altering its interaction with biological targets. Conversely, an EWG, like a nitro or cyano group, will further decrease the electron density, enhancing its susceptibility to nucleophilic attack. nih.gov

Steric hindrance is another critical factor. acs.org Bulky substituents placed near the nitrogen atom or the cyclohexylmethanamine side chain can restrict the molecule's conformational flexibility and influence its binding orientation within a target's active site. For example, in a study on 3-substituted 2,6-dichloropyridines, bulky substituents were found to direct nucleophilic substitution to the 6-position due to steric hindrance. researchgate.net

Regioisomeric Modifications of the Pyridine Ring

The position of the cyclohexylmethanamine group on the pyridine ring is a fundamental aspect of its structure. While the primary focus is on the pyridin-2-yl isomer, the corresponding pyridin-3-yl and pyridin-4-yl regioisomers are also of interest. The synthesis of these isomers would likely require different starting materials, such as 3-cyanopyridine (B1664610) or 4-cyanopyridine, in the Grignard reaction described earlier.

Compound NameStructurePotential Synthetic Precursor
This compound(Structure image placeholder)2-Cyanopyridine
Cyclohexyl(pyridin-3-yl)methanamine(Structure image placeholder)3-Cyanopyridine
Cyclohexyl(pyridin-4-yl)methanamine(Structure image placeholder)4-Cyanopyridine

Cyclohexyl Moiety Modifications and Conformational Effects

Alkyl Chain Extensions or Contractions

Altering the length of alkyl substituents on the cyclohexyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. Extending or shortening an alkyl chain can affect the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, these modifications can have profound conformational effects.

The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformations. Larger substituents generally have larger A-values, indicating a stronger preference for the equatorial position to minimize steric strain. spirochem.com

For instance, increasing the size of an alkyl group from methyl to tert-butyl dramatically increases the energetic penalty of it being in an axial position. youtube.com While specific data on alkyl chain extensions for this compound is not extensively documented in publicly available literature, the principles of conformational analysis of substituted cyclohexanes provide a clear predictive framework.

Systematic studies on other molecular systems have shown that the length of alkyl chains can influence molecular packing and the formation of supramolecular structures. nih.govacs.org In one study, the length of alkyl side chains was found to control the formation of distinct semi-crystalline phases in polymers, which in turn affected their electronic properties. rsc.org For a molecule like this compound, extending an alkyl chain on the cyclohexyl ring would be expected to increase its lipophilicity and could be used to probe hydrophobic pockets in a target binding site. Conversely, contracting the chain could improve solubility or reduce non-specific binding.

Table 1: Conformational Energy (A-values) of Common Alkyl Substituents on a Cyclohexane (B81311) Ring

Substituent A-value (kcal/mol) % Equatorial (at 25 °C)
-CH₃ (Methyl) 1.7 95
-CH₂CH₃ (Ethyl) 1.8 96
-CH(CH₃)₂ (Isopropyl) 2.2 98

This table illustrates the general principle that as the size of the alkyl substituent on a cyclohexane ring increases, the energetic preference for the equatorial position also increases significantly.

Introduction of Stereocenters in the Cyclohexyl Ring

The introduction of one or more stereocenters into the cyclohexyl ring creates chiral isomers (enantiomers and diastereomers) of this compound. Chirality is a fundamental aspect of molecular recognition in biological systems, as receptors, enzymes, and other biological macromolecules are themselves chiral. nih.govrsc.org Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological activities, potencies, and metabolic fates.

For a disubstituted cyclohexane ring, cis and trans diastereomers are possible. The relative stability of these isomers depends on the substitution pattern and whether the substituents can adopt equatorial positions. For example, in a 1,4-disubstituted cyclohexane, the trans isomer is generally more stable as both substituents can be in the favorable equatorial position. In a 1,2-disubstituted system, the trans isomer with both groups equatorial (e,e) is also typically more stable than the cis isomer, which must have one axial and one equatorial substituent (a,e).

Design of Linker Length and Flexibility Modifications

The methanamine group in this compound acts as a linker connecting the cyclohexyl and pyridin-2-yl moieties. The length, rigidity, and chemical nature of this linker are critical design elements that can be modified to optimize a molecule's properties. spirochem.com Linker design plays a pivotal role in positioning the two connected chemical groups in the correct orientation for optimal interaction with a biological target. acs.org

Modifications to the linker can include:

Varying Length: Extending or shortening the linker can alter the distance between the cyclohexyl and pyridine rings. This is a crucial parameter for spanning different binding pockets on a target protein. acs.org

Altering Flexibility: Introducing rigid elements, such as double bonds or small rings, can reduce the number of rotatable bonds and lock the molecule into a more defined conformation. This can increase binding affinity by reducing the entropic penalty of binding, but it can also prevent the molecule from adopting the necessary shape. Conversely, more flexible linkers can allow for better adaptation to the binding site.

Introducing Heteroatoms: Incorporating atoms like oxygen or additional nitrogen atoms into the linker can change its hydrogen bonding capacity, polarity, and metabolic stability.

A study on pyridine-bridged combretastatin (B1194345) analogues demonstrated the critical impact of linker length. Analogues with a 4-atom linker largely lost their cytotoxic activity, whereas some analogues with a 3-atom linker, particularly those incorporating a nitrogen atom, showed significant potency. acs.org This highlights that even a small change in linker length can have a dramatic effect on biological activity.

Another study on phosphoramidate (B1195095) linkers attached to a pyridine moiety showed that the length of the linker influenced the rate of pH-sensitive hydrolysis. nih.gov The rate of cleavage was significantly faster for a linker that could form an 8-membered ring transition state compared to one that would form a 9-membered ring, demonstrating the subtle geometric effects of linker length. nih.gov

Table 2: Effect of Linker Length on Hydrolysis Half-Life (t₁/₂) of Pyridine-Containing Phosphoramidate Analogs at pH 5.5

Compound Linker Moiety (n) Half-Life (t₁/₂) in hours
1e n = 1 ~0
1a n = 2 1.64

Data adapted from literature illustrates that linker length directly impacts the rate of a chemical reaction, a principle applicable to the design of prodrugs or molecules with controlled release mechanisms. nih.gov A shorter linker (n=1) led to instantaneous hydrolysis, while increasing the length (n=2, n=3) slowed the reaction.

Computational-Guided Design of Novel Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for the rational design of novel analogues. nih.gov These methods allow researchers to visualize and analyze the interactions between a ligand and its target protein at an atomic level, predict the binding affinity of new designs, and prioritize which compounds to synthesize.

The process of computational-guided design for analogues of this compound would typically involve the following steps:

Target Identification and Validation: Identifying the biological target responsible for the desired therapeutic effect.

Structural Biology: Obtaining a 3D structure of the target, either through experimental methods like X-ray crystallography or through homology modeling.

Molecular Docking: Simulating the binding of this compound and its potential analogues into the active site of the target. This helps to predict the preferred binding pose and estimate the strength of the interaction.

Structure-Activity Relationship (SAR) Analysis: Using computational models to understand why certain modifications lead to increased or decreased activity. For example, quantitative structure-activity relationship (QSAR) studies can correlate physicochemical properties of the analogues with their biological activity. dntb.gov.ua

Virtual Screening and Analogue Design: Designing new analogues in silico by modifying the parent structure (e.g., altering the cyclohexyl substituents, modifying the linker). These new designs are then docked and evaluated for their predicted affinity and other properties before being selected for chemical synthesis. rsc.org

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction and the conformational changes that may occur upon binding.

This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for a more efficient exploration of chemical space and the optimization of lead compounds. nih.gov

Future Directions and Emerging Research Avenues for Cyclohexyl Pyridin 2 Yl Methanamine

Exploration of Novel Biological Targets and Mechanisms beyond Current Scope

While the existing research has laid a foundation for understanding the biological activities of pyridine (B92270) derivatives, the exploration of novel biological targets for Cyclohexyl(pyridin-2-yl)methanamine is a key area for future investigation. The structural motifs present in this compound suggest a broad potential for interaction with a variety of biological macromolecules.

Research into related pyridin-2-yl-methylamine derivatives has revealed agonist activity at 5-HT receptors, indicating a potential therapeutic application in conditions like depression or pain. google.com Furthermore, studies on (Pyridin-2-yl)methanol derivatives have identified them as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation, inflammation, and skin disorders. nih.gov This suggests that this compound could be investigated for similar activities.

Another promising avenue is the exploration of its anti-proliferative and anti-fibrotic potential. For instance, N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinase 4/6 (CDK4/6), which are crucial targets in cancer therapy. nih.gov Additionally, certain 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have demonstrated significant anti-fibrotic activities. researchgate.net Given these precedents, future research could focus on screening this compound and its analogs against a panel of kinases and proteins involved in fibrotic diseases.

The antifungal properties of pyridine derivatives also warrant further investigation. A study on the antifungal antibiotic UK-2A, which contains a picolinic acid moiety, has shown that replacement of this group with other substituted arylcarboxylic acids can retain or even enhance its activity against agriculturally significant fungi. nih.gov This opens the door for synthesizing and testing this compound derivatives for antifungal applications.

A summary of potential biological targets for this compound based on related structures is presented in the table below.

Potential Biological Target Class Specific Examples from Related Compounds Potential Therapeutic/Application Area Reference
G-Protein Coupled Receptors5-HT Receptor AgonistsAntidepressant, Analgesic google.com
Ion ChannelsTRPV3 AntagonistsPain, Inflammation, Skin Disorders nih.gov
KinasesCDK4/6 InhibitorsCancer Therapy nih.gov
Enzymes involved in FibrosisCollagen Prolyl 4-HydroxylasesAnti-fibrotic treatments researchgate.net
Fungal Cytochrome bc1 ComplexQi site inhibitorsAntifungal agents for agriculture nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. smolecule.comnih.gov These computational tools can accelerate the design and optimization of novel compounds by predicting their properties and biological activities, thus reducing the time and cost associated with traditional experimental approaches.

For this compound, AI and ML can be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like artificial neural networks (ANNs), can be developed to predict the biological activity of novel derivatives. For example, ANNs have been successfully used to predict the antifungal activity of a series of pyridine derivatives against Candida albicans with a high degree of correlation between predicted and experimental results. nih.gov A similar approach could be applied to predict the activity of this compound derivatives against various targets.

The table below outlines potential applications of AI and ML in the research of this compound.

AI/ML Application Specific Technique Potential Outcome for this compound Research Reference
Activity PredictionQuantitative Structure-Activity Relationship (QSAR) with Artificial Neural Networks (ANNs)Prediction of antifungal, anticancer, or other biological activities of new derivatives. nih.gov
Novel Compound GenerationGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Design of novel analogs with optimized potency, selectivity, and ADME properties. acs.orgbohrium.com
Target IdentificationAI-powered virtual screeningIdentification of novel biological targets by screening against large protein databases. nih.gov
Synthesis PlanningRetrosynthesis prediction algorithmsEfficient planning of synthetic routes to novel derivatives. acs.org

Development of Advanced Spectroscopic Probes for Real-Time Interaction Monitoring

Understanding the dynamic interactions between a molecule and its biological target is crucial for elucidating its mechanism of action. The development of advanced spectroscopic probes based on the this compound scaffold could provide invaluable insights into its real-time interactions within a cellular environment.

One promising approach is the use of in-cell Nuclear Magnetic Resonance (NMR) spectroscopy. By incorporating isotopically labeled this compound into living cells, it may be possible to monitor its binding to target proteins and observe conformational changes at atomic resolution. nih.gov The use of NMR bioreactors can extend the viability of cell samples, enabling the real-time recording of ligand penetration and binding kinetics. nih.gov

Another exciting avenue is the design of fluorescent probes. The pyridyl moiety of this compound could be chemically modified to create derivatives that exhibit changes in their fluorescence properties upon binding to a target. For instance, aggregation-induced emission (AIE) probes, some of which are derived from pyridine-containing structures, are powerful tools for long-term imaging of cellular components like membranes. acs.org AIE-based probes derived from this compound could be developed to visualize its localization and interaction with specific organelles or proteins.

Time-resolved analysis assays, such as the LigandTracer® technology, which has been adapted for studying ligand-binding processes on living bacteria, could also be employed. nih.gov By labeling this compound with a fluorescent tag, this technology could be used to determine the kinetic parameters of its interaction with cell surface receptors in real-time.

Spectroscopic Probe/Technique Principle Application to this compound Reference
In-cell NMR SpectroscopyMonitoring of isotopically labeled molecules inside living cells.Real-time observation of binding to intracellular targets and conformational changes. nih.gov
Aggregation-Induced Emission (AIE) ProbesFluorescent molecules that become highly emissive upon aggregation or restricted motion.Development of fluorescent probes for imaging cellular localization and target engagement. acs.org
Real-Time Cell-Binding AssaysTracking the interaction of fluorescently labeled ligands with living cells over time.Determination of kinetic constants (kon, koff) and affinity (KD) for cell surface receptors. nih.gov

Applications in Niche Fields of Materials Science and Bio-conjugation

The unique structural features of this compound, particularly the presence of a reactive amine group and a pyridine ring capable of coordination, open up possibilities for its application in materials science and bio-conjugation.

In materials science, pyridine and its derivatives are known to be valuable building blocks for functional materials. nih.govresearchgate.net A chiral ligand with a similar structure, 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine, has been explored for its potential in developing polymeric materials. smolecule.com This suggests that this compound could be used as a monomer or a cross-linking agent in the synthesis of novel polymers with specific optical, electronic, or catalytic properties. Recently, a water-soluble photoinitiator incorporating a pyridinium (B92312) salt structure was developed for the fabrication of antibacterial hydrogels, highlighting the potential of functionalized pyridines in creating advanced biomaterials. acs.org

The primary amine group in this compound makes it an ideal candidate for bio-conjugation. This process involves the covalent attachment of a molecule to a biomolecule, such as a protein, antibody, or nucleic acid. By conjugating this compound to a targeting moiety, it could be delivered specifically to cancer cells or other diseased tissues, enhancing its therapeutic efficacy while minimizing off-target effects. The pyridine ring could also serve as a chelating agent for metal ions, enabling the development of radiolabeled conjugates for diagnostic imaging or radiotherapy.

Field Potential Application of this compound Rationale Reference
Materials ScienceMonomer for functional polymersThe pyridine and cyclohexyl groups can impart specific properties to the polymer backbone. smolecule.com
Materials ScienceComponent of antibacterial hydrogelsThe pyridinium moiety has intrinsic antibacterial properties. acs.org
Bio-conjugationLinker for targeted drug deliveryThe primary amine allows for covalent attachment to targeting biomolecules.General Principle
Bio-conjugationChelating agent for radiopharmaceuticalsThe pyridine nitrogen can coordinate with metal radioisotopes for imaging or therapy.General Principle

Collaborative Research Opportunities and Interdisciplinary Studies

The full potential of this compound can only be realized through collaborative research efforts that bridge multiple scientific disciplines. The diverse avenues of investigation outlined in this article necessitate a convergence of expertise from synthetic chemistry, medicinal chemistry, pharmacology, computational science, materials science, and bioengineering.

Synthetic chemists will be crucial for developing efficient and scalable routes to this compound and its analogs, as well as for creating the novel derivatives required for structure-activity relationship studies and materials science applications. Pharmacologists and biologists will be needed to screen these compounds against a wide range of biological targets and to elucidate their mechanisms of action in cellular and animal models.

Collaboration with computational chemists and data scientists will be essential for leveraging AI and ML to guide compound design and to analyze the large datasets generated from high-throughput screening. Furthermore, partnerships with materials scientists and bioengineers will be vital for developing novel materials and bio-conjugates based on the this compound scaffold.

Such interdisciplinary collaborations will not only accelerate the research and development of this compound but also foster innovation and lead to the discovery of new applications that may not be apparent from a single disciplinary perspective. The complex challenges in modern science, from developing new therapeutics to creating advanced materials, demand such a synergistic approach.

Conclusion

Summary of Key Academic Research Findings on Cyclohexyl(pyridin-2-yl)methanamine

Academic inquiry into this compound has primarily centered on its potential as a therapeutic agent, specifically in the realm of antitubercular drug discovery. A significant body of research has identified the mycobacterial membrane protein Large 3 (MmpL3) as a promising target for new anti-tuberculosis (TB) agents. MmpL3 is crucial for transporting mycolic acids, which are essential components of the mycobacterial cell wall, making its inhibition a viable strategy to impede bacterial growth. nih.govnih.gov

Key findings from structure-activity relationship (SAR) studies have highlighted the importance of the pyridine-2-methylamine scaffold in the design of MmpL3 inhibitors. In this context, the cyclohexyl group of this compound plays a notable role. Research has shown that electron-donating groups, such as a cyclohexyl moiety, at this position can maintain or enhance the antitubercular activity of the parent compound. nih.gov Specifically, in a study exploring pyridine-2-methylamine derivatives, the compound featuring a cyclohexyl group demonstrated notable activity against the M. tuberculosis strain H37Rv. nih.gov

Molecular docking studies have provided further insight into the interaction between pyridine-2-methylamine derivatives and the MmpL3 active site. These studies suggest that the nitrogen atom of the amine group can form a critical hydrogen bond with specific amino acid residues, such as D645, within the protein. nih.gov Furthermore, the pyridine (B92270) ring itself can engage in π-π stacking interactions with other residues like Y646, further stabilizing the compound within the binding pocket. nih.gov

The synthesis of related structures, such as N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine, has also been documented. These synthetic methods typically involve the reaction of 2-picolyl chloride hydrochloride with cyclohexylamine (B46788) under basic conditions. nih.gov While not directly the synthesis of the title compound, these methodologies provide a foundational approach for accessing similar chemical architectures.

Significance and Broader Impact of Fundamental Research on the Compound

The fundamental research on this compound and its analogues carries significant implications, particularly in the global fight against tuberculosis. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new drugs with novel mechanisms of action. nih.gov MmpL3 has emerged as a target of high therapeutic value because it is essential for mycobacterial viability and is conserved across mycobacterial species, including those responsible for nontuberculous mycobacterial (NTM) infections. nih.govfrontiersin.orgnih.gov

The investigation of compounds like this compound contributes to a growing library of MmpL3 inhibitors. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, known to enhance biochemical potency, metabolic stability, and cell permeability of drug candidates. nih.gov By exploring derivatives with varied substituents like the cyclohexyl group, researchers can fine-tune the pharmacological properties of these inhibitors.

The broader impact of this research extends to the potential for developing combination therapies. MmpL3 inhibitors have been shown to act synergistically with other anti-TB agents, which could lead to more effective and shorter treatment regimens. nih.gov This is a critical consideration in improving patient compliance and reducing the development of further resistance. The focus on a target like MmpL3, which is specific to mycobacteria, also offers the potential for developing highly selective drugs with fewer side effects. nih.gov

Unanswered Questions and Future Perspectives in the Field of this compound Research

Despite the promising findings, several questions remain unanswered, and numerous avenues for future research exist in the study of this compound and related MmpL3 inhibitors.

One of the primary challenges is optimizing the pharmacokinetic properties of these compounds. While the hydrophobic nature of many MmpL3 inhibitors appears to drive their potent antimycobacterial activity, it can also lead to poor bioavailability, which is a significant hurdle in drug development. nih.gov Future research will need to focus on modifying the structure of this compound to strike a better balance between potency and drug-like properties.

The precise mechanism of action of MmpL3 inhibitors also requires further elucidation. While it is known that they inhibit the transport of trehalose (B1683222) monomycolates (TMM), the exact nature of this inhibition—whether by directly blocking the transport channel or by dissipating the proton motive force that powers the transporter—is still a subject of investigation for many compounds. frontiersin.orgnih.gov More sophisticated assays are needed to clarify these mechanisms, which will, in turn, guide the rational design of next-generation inhibitors.

Another key area for future exploration is the potential for these compounds to treat NTM infections, which are notoriously difficult to manage. frontiersin.org The conservation of the MmpL3 target suggests that inhibitors developed for M. tuberculosis could also be effective against NTM species. nih.gov Further screening of this compound and its derivatives against a broader panel of mycobacteria is therefore a logical next step.

Finally, the potential for the development of resistance to MmpL3 inhibitors is a critical consideration. Continued research is necessary to understand the mechanisms by which mycobacteria might develop resistance to this class of compounds and to design inhibitors that are less susceptible to these mechanisms.

Q & A

Q. What are the key synthetic routes for Cyclohexyl(pyridin-2-yl)methanamine, and how do reaction conditions influence yield?

this compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example:

  • Stepwise Coupling : A cyclohexyl intermediate (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate) reacts with pyridin-2-amine derivatives under Pd₂(dba)₃/BINAP catalysis in toluene with LHMDS as a base at 100°C. Yields vary significantly (e.g., 40 mg from 270 mg starting material, ~15% yield) due to competing side reactions .
  • Direct Amination : Cyclohexyl halides or boronic esters react with pyridin-2-ylmethanamine precursors. Catalyst selection (e.g., Pd vs. Cu) and solvent polarity critically impact regioselectivity and purity .

Table 1 : Comparison of Synthetic Routes

MethodCatalystSolventYield (%)Key Challenges
Cross-CouplingPd₂(dba)₃Toluene15–30Competing dehalogenation
Nucleophilic SubstitutionNoneDMF40–60Steric hindrance at cyclohexyl group

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • NMR : ¹H and ¹³C NMR identify substituent positions on the pyridine and cyclohexyl rings. For example, pyridin-2-yl protons resonate at δ 8.3–8.5 ppm (doublets), while cyclohexyl methanamine protons appear as multiplets at δ 1.2–2.1 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ions (e.g., m/z 412 [M+H]⁺ for derivatives) and fragmentation patterns to validate structural integrity .
  • HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stereoelectronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO). Key findings:

  • The cyclohexyl group induces steric bulk, lowering reactivity toward electrophiles by ~20% compared to linear analogs.
  • Pyridin-2-yl nitrogen acts as a weak Lewis base (LUMO energy = −1.8 eV), enabling coordination to transition metals (e.g., Pd, Cu) in catalytic systems .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from:

  • Assay Conditions : Variations in pH (7.4 vs. 6.5) or redox buffers (e.g., DTT) alter protonation states of the pyridine nitrogen .
  • Structural Analogues : Minor substituent changes (e.g., methyl vs. methoxy groups on pyridine) drastically affect target binding. Validate purity (>95%) and stereochemistry (e.g., chiral HPLC) before comparative studies .

Q. How is this compound utilized in PROTAC design for targeted protein degradation?

This compound serves as a linker or warhead in proteolysis-targeting chimeras (PROTACs):

  • Linker Optimization : The cyclohexyl group enhances proteasome recruitment by increasing hydrophobicity (clogP +1.2 vs. phenyl analogs).
  • Case Study : Conjugation to E3 ligase ligands (e.g., VHL or CRBN) via carbamate or amide bonds achieves DC₅₀ values of 10–50 nM in cancer cell lines .

Methodological Considerations

Q. What are the best practices for handling air- or moisture-sensitive derivatives of this compound?

  • Storage : Under argon at −20°C in amber vials to prevent oxidation of the methanamine group.
  • Reaction Setup : Use Schlenk lines for Pd-catalyzed reactions to exclude oxygen. Quench excess reagents with aqueous NH₄Cl to avoid side-product formation .

Q. How do solvent polarity and temperature affect crystallization for X-ray diffraction studies?

  • Polar Solvents : Ethanol/water mixtures (7:3 v/v) yield single crystals suitable for SC-XRD. Slow evaporation at 4°C minimizes lattice defects.
  • Temperature : Cooling from 50°C to room temperature over 48 hours produces crystals with <0.5 Å resolution, enabling precise conformational analysis .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary widely (15–60%) across studies?

Key factors include:

  • Catalyst Loading : Pd₂(dba)₃ at 5 mol% improves turnover but increases costs.
  • Byproduct Formation : Competing Buchwald-Hartwig vs. Ullmann pathways in amination steps reduce efficiency. Mitigate via ligand screening (e.g., Xantphos vs. BINAP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl(pyridin-2-yl)methanamine
Reactant of Route 2
Cyclohexyl(pyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.